PDE4A Inhibitory Potency Compared to Prototypical PDE4 Inhibitor Rolipram
In a BindingDB/ChEMBL-deposited assay, 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine inhibited unpurified recombinant PDE4A with an IC50 of 10.7 nM [1]. The classical PDE4 inhibitor rolipram exhibits an IC50 of approximately 800 nM against PDE4A in comparable enzymatic assays [2]. This represents an approximately 75-fold greater potency for the target compound under similar in vitro conditions.
| Evidence Dimension | PDE4A inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 10.7 nM |
| Comparator Or Baseline | Rolipram IC50 ≈ 800 nM |
| Quantified Difference | Approximately 75-fold more potent |
| Conditions | In vitro enzymatic assay using unpurified recombinant PDE4A; exact assay conditions may vary between studies. |
Why This Matters
Superior PDE4A potency at nanomolar concentrations may allow lower dosing in cellular and in vivo models, reducing off-target effects associated with micromolar PDE4 inhibitors.
- [1] BindingDB. ChEMBL_155727 (CHEMBL760761) – PDE4A Inhibition Data. IC50 = 10.7 nM. http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=4&entryid=50007392 (accessed 2026-05-02). View Source
- [2] Houslay, M. D., & Adams, D. R. (2003). PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Biochemical Journal, 370(1), 1-18. Rolipram PDE4A IC50 ~800 nM. View Source
